AMPK Activation Potency in HepaRG Hepatocytes: Comparator Analysis with Metformin
Cimiracemoside C was investigated as a component of the *Cimicifuga racemosa* extract Ze 450 alongside 23-epi-26-deoxyactein and protopine for AMPK-activating activity in HepaRG hepatic cells, with metformin as the comparator positive control. The extract and its triterpenoid components, including Cimiracemoside C, achieved AMPK activation comparable to that of metformin in this hepatic cell model [1].
| Evidence Dimension | AMPK activation in HepaRG hepatic cells (in vitro) |
|---|---|
| Target Compound Data | AMPK activation comparable to metformin (as component of Ze 450 extract with 23-epi-26-deoxyactein and protopine) |
| Comparator Or Baseline | Metformin (AMPK activator, anti-diabetic drug) |
| Quantified Difference | AMPK activation to the same extent as metformin |
| Conditions | HepaRG hepatic cell line; in vitro kinase activation assay |
Why This Matters
AMPK is a central metabolic regulator and validated therapeutic target in type 2 diabetes; comparable activity to the clinically established activator metformin positions this compound class for metabolic mechanism studies.
- [1] Moser C, et al. Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro and in vivo in ob/ob mice. Phytomedicine. 2014; 21(11):1381–1389. AMPK activation in HepaRG cells compared to metformin. View Source
